molecular formula C11H14N2OS B2488244 3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2097929-86-5

3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2488244
CAS RN: 2097929-86-5
M. Wt: 222.31
InChI Key: LZHHRKFDHNOJHJ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Scientific Research Applications

Physico-Chemical and Biological Perspective Exploration

A novel metal complex was synthesized using a similar compound, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The complex was characterized using different spectroscopic techniques, and the complex was assigned a distorted square pyramidal geometry .

DNA Binding Assays

The synthesized complex was used to assess the biological perspectives, including DNA binding assays . Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement were used to investigate the interaction of the Zn (II) complex with CT-DNA .

Antibacterial Activity

The complex showed significant antibacterial activity. A comparative in vitro antibacterial activity study against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains were studied with free ligand and Zn (II) metal complex .

Fungicidal Activity

Compounds similar to “3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide” have shown good fungicidal activities against cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.)) .

Metal Ion Detection

Similar compounds have been used to evaluate the selectivity of probes with various metal ions (Al 3+, Ba 2+, Ca 2+, Cd 2+, Co 2+, Cr 3+, Cu 2+, Fe 2+, Fe 3+, Hg 2+, Na +, Ni 2+, Pb 2+, Sr 2+, Sn 2+, and Zn 2+). For any chemosensor, selectivity is an important feature .

Therapeutic Importance

Thiophene and its substituted derivatives, which are similar to “3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide”, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Mechanism of Action

While the specific mechanism of action for “3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide” is not available, it’s worth noting that piperidine and thiophene derivatives show a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of piperidine and thiophene derivatives.

properties

IUPAC Name

3-methylidene-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-9-4-2-6-13(8-9)11(14)12-10-5-3-7-15-10/h3,5,7H,1-2,4,6,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHHRKFDHNOJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylidene-N-(thiophen-2-yl)piperidine-1-carboxamide

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